molecular formula C15H10Cl2O3 B1292313 4-Acetoxy-2',4'-dichlorobenzophenone CAS No. 890100-09-1

4-Acetoxy-2',4'-dichlorobenzophenone

Cat. No. B1292313
CAS RN: 890100-09-1
M. Wt: 309.1 g/mol
InChI Key: ZXMSVCPLXZEVLX-UHFFFAOYSA-N
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Description

4-Acetoxy-2',4'-dichlorobenzophenone is a chemical compound that is not directly studied in the provided papers. However, related compounds and their reactions are discussed, which can provide insights into the behavior of similar molecules. The first paper discusses a compound with an acetoxy group and its derivatives, while the second paper examines the behavior of a dichlorobiphenyl compound under photolysis in aqueous solutions .

Synthesis Analysis

The synthesis of related compounds involves the formation of derivatives from a starting azlactone. In the first paper, 4-(4′-Acetoxybenzylidene)-2-methyl-5-oxazolone (Z-isomer) was synthesized and then subjected to basic hydrolysis, yielding unexpected phenylpropenoic acid derivatives . This suggests that the synthesis of 4-Acetoxy-2',4'-dichlorobenzophenone could also involve multiple steps and may yield unexpected products depending on the reaction conditions.

Molecular Structure Analysis

The structure of the synthesized compounds in the first paper was confirmed using NMR spectroscopy and X-ray crystallography. The Z-configuration was retained during the synthesis of the phenylpropenoic acid derivatives, indicating that the molecular structure of such compounds can be stable throughout the reaction process . This implies that the molecular structure of 4-Acetoxy-2',4'-dichlorobenzophenone, if synthesized, could be similarly analyzed and confirmed.

Chemical Reactions Analysis

The second paper provides an analysis of the chemical reactions of a dichlorobiphenyl compound under photolysis. The compound underwent a dehydrochlorination process in acetonitrile-water solutions, leading to the formation of a biradical intermediate. This intermediate favored a hydrogen atom transfer process, which has implications for the understanding of polychlorinated biphenyls' photolysis in aqueous environments . This suggests that 4-Acetoxy-2',4'-dichlorobenzophenone could also undergo similar photolytic reactions in the presence of suitable solvents.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Acetoxy-2',4'-dichlorobenzophenone are not directly discussed in the provided papers, the studies do offer insights into the properties of structurally related compounds. The first paper's findings suggest that the presence of acetoxy groups can influence the hydrolysis reactions and the stability of the resulting compounds . The second paper's findings on photolysis reactions in different solvent environments suggest that solvent interactions can significantly affect the reaction pathways and products of dichlorobiphenyl compounds . These insights can be extrapolated to hypothesize about the physical and chemical properties of 4-Acetoxy-2',4'-dichlorobenzophenone, such as its solubility, stability, and reactivity under various conditions.

Scientific Research Applications

Nonlinear Optical Properties and Optical Device Applications

Research on hydrazones derived from similar chemical structures has revealed significant insights into their nonlinear optical properties. For example, synthesized hydrazones have demonstrated potential in applications such as optical limiters and switches due to their effective third-order nonlinear optical properties. This suggests a methodology for exploring the optical applications of related compounds, including 4-Acetoxy-2',4'-dichlorobenzophenone, by investigating their nonlinear optical properties and potential use in optical devices (Naseema et al., 2010).

Enzyme Modulation and Protein Transacetylation

The synthesis and study of novel 4-Methylcoumarins, including their acetoxy derivatives, have shown that these compounds can modulate the activity of certain functional proteins by facilitating the transfer of acetyl groups. This process, mediated by the enzyme Acetoxy Drug: Protein Transacetylase (TAase), suggests a potential research application for 4-Acetoxy-2',4'-dichlorobenzophenone in the study of protein modulation and enzyme-catalyzed reactions (Tyagi et al., 2008).

Environmental Monitoring and Analysis

Studies on the detection and analysis of environmental pollutants have utilized various methodologies that could be applied to compounds like 4-Acetoxy-2',4'-dichlorobenzophenone. For instance, the development of molecular imprinted polymer nanoparticles for the selective and sensitive determination of environmental pollutants in complex matrices demonstrates a technique that could be adapted for monitoring environmental exposure to 4-Acetoxy-2',4'-dichlorobenzophenone and related compounds (Omidi et al., 2014).

Corrosion Inhibition

Research into chalcone derivatives has uncovered their potential as corrosion inhibitors for mild steel in acidic environments. This suggests an avenue for exploring the corrosion inhibition properties of 4-Acetoxy-2',4'-dichlorobenzophenone, by examining its effectiveness in protecting metal surfaces from corrosive damage, a critical aspect in industrial applications (Lgaz et al., 2017).

Analytical Methodologies for Environmental Contaminants

The development of analytical methods for the detection and quantification of phenoxy herbicides in water samples via capillary electrophoresis and liquid chromatography-tandem mass spectrometry (LC-MS/MS) showcases techniques that could be applicable to the study of 4-Acetoxy-2',4'-dichlorobenzophenone in environmental samples. These methodologies offer a framework for assessing the presence and concentration of related compounds in various environmental matrices (Farran et al., 1999; Negreira et al., 2009).

Mechanism of Action

The mechanism of action of 4-Acetoxy-2’,4’-dichlorobenzophenone is not specified in the sources I found. It’s important to note that the mechanism of action would depend on the specific context in which this compound is used .

Safety and Hazards

Specific safety and hazard information for 4-Acetoxy-2’,4’-dichlorobenzophenone was not found in the sources I accessed. It’s always important to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

[4-(2,4-dichlorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O3/c1-9(18)20-12-5-2-10(3-6-12)15(19)13-7-4-11(16)8-14(13)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMSVCPLXZEVLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641731
Record name 4-(2,4-Dichlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

890100-09-1
Record name 4-(2,4-Dichlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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